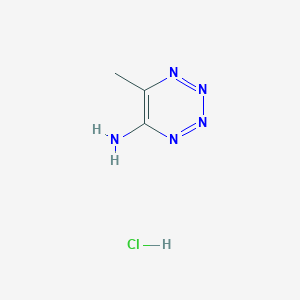

Methyltetrazine-amine HCl salt

Overview

Description

Methyltetrazine-amine HCl salt (chemical formula: C₁₀H₁₂ClN₅, molecular weight: 237.69 g/mol) is a tetrazine derivative featuring a methyl group at the 6-position of the tetrazine ring and an amine group linked via a benzyl moiety . It is supplied as a hydrochloride salt to enhance stability and handling . This compound is widely used in bioorthogonal chemistry, particularly for click reactions with trans-cyclooctene (TCO) derivatives, enabling applications in bioconjugation, live-cell imaging, and targeted drug delivery . Its improved stability compared to non-methylated tetrazine derivatives (e.g., Tetrazine-amine HCl salt) makes it suitable for long-term storage and diverse reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltetrazine-amine HCl salt typically involves the reaction of 4-cyano-benzoic acid, amine-substituted benzonitrile, and ethyl 6-amino-hexanimidate dihydrochloride in the presence of sodium nitrite and hydrazine, followed by the addition of hydrochloric acid . This method ensures the formation of the tetrazine ring and the subsequent conversion to the hydrochloride salt for improved stability.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as microwave-assisted synthesis and solid-phase synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amine HCl salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can be reduced using common reducing agents.

Substitution: The tetrazine ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, hydrazine, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted tetrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Bioconjugation

Methyltetrazine-amine hydrochloride salt plays a crucial role in bioconjugation, which involves linking biomolecules such as proteins, peptides, or nucleic acids to therapeutic agents. Its unique chemical properties facilitate stable conjugation through bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder reaction with trans-cyclooctene (TCO) derivatives.

Case Study: Conjugation Efficiency

In a study evaluating the conjugation efficiency of methyltetrazine with TCO-modified proteins, researchers found that using a 1.0 to 1.5 M excess of methyltetrazine resulted in approximately 80% conjugation efficiency. This high efficiency underscores its potential in producing targeted therapeutics and antibody-drug conjugates .

Imaging Applications

The compound is also utilized in the development of imaging agents for medical diagnostics. Its rapid labeling capabilities enhance the visualization of biological processes in real-time, making it valuable for both preclinical and clinical imaging applications.

Table: Imaging Applications of Methyltetrazine-amine HCl Salt

| Application Type | Description | Benefits |

|---|---|---|

| Fluorescent Probes | Used as a labeling agent for fluorescent imaging | High specificity and low background signal |

| PET Imaging | Facilitates the development of radiolabeled compounds | Enhanced sensitivity and resolution |

Targeted Drug Delivery

Methyltetrazine-amine hydrochloride salt is integral to targeted drug delivery systems. The compound's polyethylene glycol (PEG) moiety enhances solubility and circulation time in the bloodstream, which is particularly beneficial for cancer therapies.

Research Insights

Studies indicate that PEGylation improves pharmacokinetics and reduces side effects associated with conventional therapies. This property has been leveraged to create more effective therapeutic agents that can selectively target diseased tissues while minimizing systemic toxicity .

Research in Biochemistry

In biochemical research, methyltetrazine-amine hydrochloride salt serves as a critical tool for studying protein interactions and cellular processes. It aids researchers in conducting various assays with enhanced precision due to its stability and reactivity.

Application Examples

- Protein Interaction Studies: Methyltetrazine facilitates the labeling of proteins for interaction studies, allowing researchers to map out complex biological networks.

- Cellular Assays: Its use in cellular assays aids in understanding cellular responses to drugs and other stimuli under physiological conditions .

Table: Comparison of Click Chemistry Compounds

| Compound Name | Stability | Solubility | Reactivity | Unique Features |

|---|---|---|---|---|

| Methyltetrazine-amine HCl | High | Aqueous | High | Efficient bioconjugation |

| Azide-PEG-Amine | Moderate | Aqueous | Moderate | Commonly used but less stable |

| Cyclooctyne | Low | Poor | Very High | Highly reactive but limited solubility |

| Dibenzocyclooctyne | Moderate | Poor | High | Improved reactivity but different stability |

Mechanism of Action

The mechanism of action of Methyltetrazine-amine HCl salt involves its ability to form stable covalent bonds with specific molecular targets. The tetrazine ring reacts with strained alkenes and alkynes, enabling site-specific dual functionalization of bioconjugates . This reactivity is crucial for its applications in bioconjugation and other chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Reactivity Data

Commercial Availability and Specifications

Key Advantages of this compound

Enhanced Stability : The methyl group reduces ring strain, minimizing hydrolysis .

Broad Reactivity: Compatible with TCO, norbornene, and other dienophiles .

Scalability : Stable under ambient conditions during shipping and storage .

Biological Activity

Methyltetrazine-amine HCl salt, with the chemical formula C10H11N5·HCl and CAS number 1345955-28-3, is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and applications in bioorthogonal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

This compound is characterized by its stability and reactivity. It is known for its improved stability compared to hydrogen-substituted tetrazines, allowing it to be utilized in a variety of chemical transformations. Its solubility in organic solvents such as methanol (MeOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) enhances its applicability in biological assays .

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| Appearance | Pink solid |

| Purity | >95% (HPLC) |

| Solubility | MeOH, DMSO, DMF |

| Storage Conditions | -20°C, desiccate |

The primary reaction involving methyltetrazine is the inverse electron demand Diels-Alder (IEDDA) reaction , which allows for rapid and selective reactions with strained alkenes, such as trans-cyclooctene. This reaction forms stable dihydropyridazine linkages, making it suitable for bioconjugation applications without interfering with other functional groups present in biological samples .

Applications in Biological Research

This compound has several notable applications:

- Bioorthogonal Chemistry : It serves as a minimal bioorthogonal tag in activity-based protein profiling, allowing for the introduction of detection tags without significantly affecting the biological functions of the probes .

- Bioconjugation : Its unique chemical properties facilitate efficient bioconjugation under mild conditions. This is crucial for applications such as imaging and therapeutic targeting of biomolecules.

- Gene Delivery Systems : Research indicates its potential in engineering extracellular vesicles for gene-modulating siRNA delivery, enhancing the efficacy of gene therapies .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of methyltetrazine-amine in various experimental setups:

- Activity-Based Protein Profiling : A study demonstrated that methyltetrazinylalanine (MeTz-Ala), a derivative of methyltetrazine, was incorporated into a dipeptide fluoromethylketone cysteine protease inhibitor. This allowed visualization of cathepsin activity in live cells through IEDDA ligation with TCO-modified fluorophores .

- Cytotoxicity Assessment : The cytocompatibility of methyltetrazine-based probes was evaluated using an MTT-reduction assay. Results indicated that both methyltetrazine probes and traditional inhibitors exhibited some toxicity after 24 hours; however, they maintained sufficient viability for biological applications .

Q & A

Basic Research Questions

Q. What factors influence the stability of Methyltetrazine-amine HCl salt in aqueous solutions, and how can researchers optimize its shelf-life under laboratory conditions?

this compound exhibits enhanced stability compared to non-methylated tetrazine derivatives due to steric and electronic effects of the methyl group, which reduce susceptibility to hydrolysis. Stability in aqueous solutions is pH-dependent: acidic conditions (pH < 7) prolong shelf-life, while alkaline environments accelerate decomposition. To optimize stability, store the compound at -20°C in anhydrous, light-protected containers, and avoid repeated freeze-thaw cycles by aliquoting . Pre-formulate solutions in polar aprotic solvents (e.g., DMSO) before dilution into aqueous buffers to minimize premature degradation.

Q. How should researchers select solvents for dissolving this compound to ensure compatibility with downstream biological applications?

The compound is soluble in water and polar organic solvents (e.g., DMSO, methanol). For biological assays requiring low organic solvent content, dissolve the HCl salt in a minimal volume of DMSO (<5% final concentration) before diluting into PBS or cell culture media. Note that PEGylation (e.g., in derivatives like Methyltetrazine-PEG4-amine HCl salt) improves aqueous solubility and biocompatibility, reducing solvent-induced cytotoxicity . Always confirm solubility via dynamic light scattering (DLS) to detect aggregates in complex media.

Q. What experimental precautions are necessary when handling this compound to ensure safety and data reproducibility?

Use nitrile gloves and safety goggles to prevent skin/eye contact, as the compound is a mild irritant. Work in a fume hood to avoid inhalation of particulates. Ensure all equipment is moisture-free to prevent hydrolysis during synthesis or conjugation reactions. For quantitative experiments, calibrate spectrophotometric measurements (λmax ~ 520-540 nm in DMSO) to verify concentration accuracy .

Q. How can researchers assess the purity of this compound batches, and what thresholds are acceptable for in vitro vs. in vivo studies?

Purity is typically assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ¹H-NMR (δ ~ 8-10 ppm for tetrazine protons). For in vitro studies, ≥95% purity is acceptable, but in vivo applications require ≥98% purity to minimize off-target effects. Batch-to-batch variability in residual solvents (e.g., DMF from synthesis) should be quantified via GC-MS .

Q. What are the key differences between this compound and non-methylated tetrazine derivatives in terms of reaction kinetics?

Methyl substitution reduces the electron-deficient character of the tetrazine ring, slowing inverse electron-demand Diels-Alder (IEDDA) reactions by ~2-3 orders of magnitude compared to unsubstituted tetrazines. This trade-off improves stability for long-term experiments but requires higher molar excess (5-10×) of reaction partners (e.g., trans-cyclooctenes) to achieve comparable conjugation yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported second-order rate constants (k₂) for this compound in IEDDA reactions across different studies?

Discrepancies in k₂ values (typically 0.1-1.0 M⁻¹s⁻¹) arise from variations in solvent polarity, temperature, and dienophile structure. Standardize reaction conditions using a reference dienophile (e.g., BCN) in PBS (pH 7.4, 37°C) with real-time monitoring via UV-Vis (decay of tetrazine absorbance at 520 nm). Control for competing hydrolysis by including parallel reactions in deuterated solvents for ¹H-NMR validation .

Q. What strategies optimize site-specific conjugation of this compound to cysteine-rich proteins without compromising tertiary structure?

Maleimide-thiol chemistry is suboptimal due to retro-Michael reactions. Instead, use two-step protocols: (1) introduce a strained alkyne (e.g., DBCO) via NHS ester chemistry, then (2) perform IEDDA with this compound. For proteins with solvent-exposed lysines, reductive amination (pH 8.5, NaBH3CN) preserves activity better than direct amine coupling .

Q. How does the HCl counterion influence the reactivity of Methyltetrazine-amine in solid-phase peptide synthesis (SPPS)?

The HCl salt improves solubility in SPPS-compatible solvents (e.g., DMF) and stabilizes the protonated amine during Fmoc deprotection (piperidine treatment). However, residual HCl can acidify reaction mixtures, necessitating neutralization with DIEA before coupling steps. For acid-sensitive sequences, switch to TFA or acetate salt forms post-synthesis .

Q. What analytical techniques differentiate this compound degradation products from synthetic byproducts?

LC-MS/MS with a Q-TOF detector identifies hydrolysis products (e.g., methyl-dihydrotetrazine, m/z +2). FT-IR (C=N stretch at ~1550 cm⁻¹) quantifies intact tetrazine rings. XPS can distinguish HCl salt from freebase contamination via Cl 2p binding energy (198-200 eV) .

Q. How do researchers design controlled experiments to isolate the effects of this compound’s methyl group in structure-activity relationship (SAR) studies?

Synthesize matched pairs of methylated/non-methylated tetrazines using isotopologs (e.g., CD3 for CH3) to maintain identical molecular weights. Compare their IEDDA kinetics, stability in serum, and in vivo biodistribution via dual-isotope labeling (³H/¹⁴C). Use DFT calculations (B3LYP/6-31G*) to model electronic effects .

Properties

IUPAC Name |

6-methyltetrazin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5.ClH/c1-2-3(4)6-8-7-5-2;/h1H3,(H2,4,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFROMJNLBICBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.